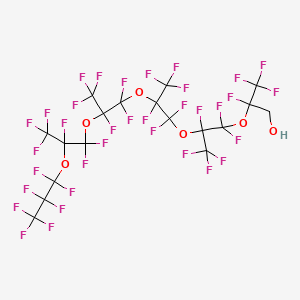

![molecular formula C10H14S5 B1437297 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione CAS No. 202126-51-0](/img/structure/B1437297.png)

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione

Overview

Description

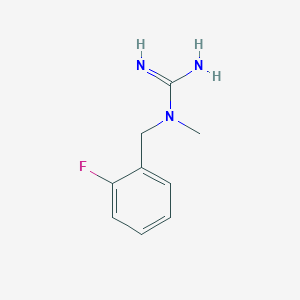

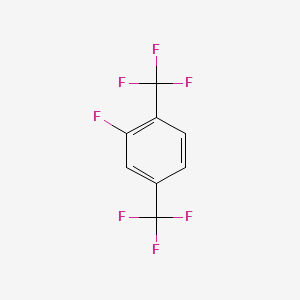

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a chemical compound with the molecular formula C10H14S5 . It is a solid at 20 degrees Celsius . The compound contains a total of 30 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carbonate (-thio) derivative, and 2 sulfides .

Molecular Structure Analysis

The molecular structure of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is characterized by a series of sulfur and carbon atoms. The compound contains a total of 30 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carbonate (-thio) derivative, and 2 sulfides .Physical And Chemical Properties Analysis

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione has a molecular weight of 294.52 . It is a solid at 20 degrees Celsius . .Scientific Research Applications

Molecular Conductors

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione: is utilized in the synthesis of molecular conductors . These materials are of significant interest for their potential to exhibit conductivity similar to metals while maintaining the flexibility and processing advantages of polymers.

Organic Electronics

Due to its unique molecular structure, this compound is a precursor for organic electronic materials . It can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible electronic displays and low-energy lighting solutions.

Tetrathiafulvalene (TTF) Derivatives

This compound serves as a building block for Tetrathiafulvalene (TTF) derivatives . TTF and its derivatives are known for their role in the creation of charge-transfer salts that are superconductors at low temperatures.

Electroactive Materials

The electroactive properties of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione make it suitable for use in electroactive materials . These materials can change shape or size when stimulated by an electric field, making them useful in sensors and actuators.

Photovoltaic Cells

Research indicates potential applications in photovoltaic cells, where this compound could be part of the active layer, contributing to the conversion of solar energy into electricity .

Nonlinear Optical Materials

The compound’s structure suggests possible use in nonlinear optical materials . These materials are essential for various applications, including optical data storage, telecommunications, and laser technology.

Corrosion Inhibitors

Its sulfur-rich heterocyclic rings might confer properties useful as corrosion inhibitors . These are crucial in protecting metals from corrosive processes, extending the life of industrial machinery and infrastructure.

Biomedical Research

While not directly indicated, compounds with similar heterocyclic structures have been explored for biomedical applications, suggesting that 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione could be investigated for its biological activity and potential medicinal properties .

Mechanism of Action

Target of Action

Dithioles often have biological activity and can interact with various enzymes and receptors in the body .

Mode of Action

The sulfur atoms in the dithiole ring could potentially form bonds with certain amino acids in proteins, altering their function .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione” might affect. Dithioles can participate in a variety of chemical reactions, and could potentially affect multiple pathways .

Pharmacokinetics

These properties can be influenced by many factors including the compound’s size, charge, lipophilicity, and the presence of functional groups .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

2-hexyl-[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S5/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWMTOWGAZGYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1SC2=C(S1)SC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659770 | |

| Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione | |

CAS RN |

202126-51-0 | |

| Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)